molecular formula C22H16N4O B2587823 5-(3-(萘-2-基)-1H-吡唑-5-基)-3-(对甲苯基)-1,2,4-恶二唑 CAS No. 1094605-82-9

5-(3-(萘-2-基)-1H-吡唑-5-基)-3-(对甲苯基)-1,2,4-恶二唑

货号 B2587823
CAS 编号: 1094605-82-9
分子量: 352.397
InChI 键: DZFOFLARBXNWGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known as NTO and has a molecular formula of C23H17N3O.

科学研究应用

药理学潜力

1,3,4-恶二唑和吡唑衍生物,包括与5-(3-(萘-2-基)-1H-吡唑-5-基)-3-(对甲苯基)-1,2,4-恶二唑结构相似的化合物,已被研究其药理学潜力。研究表明,这些化合物表现出一系列活性,包括抑制肿瘤、抗氧化、镇痛和抗炎作用。例如,Faheem (2018) 的一项研究探索了这些化合物在各种测定中的结合效应和中等抑制潜力,包括对环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 的结合亲和力,这与它们的镇痛和抗炎作用相关(Faheem, 2018)

抗癌特性

这些衍生物还因其抗癌特性而被研究。Salahuddin 等人 (2014) 合成了 1,3,4-恶二唑衍生物并评估了它们的体外抗癌作用。一种化合物对乳腺癌细胞系表现出显着的活性(Salahuddin 等人,2014)

抗病毒活性

包括 5-[(萘-1-氧基)-甲基]-1,3,4-恶二唑衍生物在内的化合物已被合成并评估其抗病毒活性。El-Sayed 等人 (2009, 2010) 的研究表明,这些化合物对 HIV 和 HCV 等病毒具有不同程度的抑制作用(El-Sayed 等人,2009), (El-Sayed 等人,2010)

分子堆积和电子结构

5,5'-双(萘-2-基)-2,2'-双(1,3,4-恶二唑)(一种与所讨论化合物相关的化合物)的分子聚集结构已经过研究,以了解其分子间相互作用势能面。王等人 (2014) 进行的这项研究,深入了解了电子结构和在分子自组装中的潜在应用(王等人,2014)

化学疗法和抑制剂应用

对类似化合物的进一步研究包括它们在化学疗法中的应用以及作为特定生化过程的抑制剂。例如,Bhati (2020) 的一项研究设计了含有萘部分的潜在 SARS-CoV PLpro 抑制剂,用于治疗 COVID-19,突出了这些化合物在应对当代健康挑战方面的多功能性(Bhati, 2020)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid, which is synthesized from p-toluidine. The second intermediate is 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid, which is synthesized from 2-naphthylamine. The third intermediate is 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, which is synthesized from the first two intermediates.", "Starting Materials": [ "p-toluidine", "2-naphthylamine", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ethyl acetate", "sodium carbonate", "chloroform", "magnesium sulfate", "triethylamine", "1,2-dichloroethane", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "copper(II) sulfate", "sodium bicarbonate", "acetonitrile", "dimethylformamide", "phosphorus pentoxide", "acetic acid", "acetyl chloride", "sodium borohydride", "methanol", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid", "a. Acetylation of p-toluidine with acetic anhydride and sodium acetate in the presence of sulfuric acid to form N-acetyl-p-toluidine", "b. Treatment of N-acetyl-p-toluidine with hydrazine hydrate to form 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid", "Step 2: Synthesis of 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid", "a. Diazotization of 2-naphthylamine with sodium nitrite and hydrochloric acid to form 2-naphthyl diazonium chloride", "b. Coupling of 2-naphthyl diazonium chloride with 2-aminopyrazole in the presence of copper(I) iodide and sodium ascorbate to form 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid", "Step 3: Synthesis of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole", "a. Conversion of 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid to its acid chloride with thionyl chloride", "b. Reaction of the acid chloride with sodium azide in the presence of triethylamine and 1,2-dichloroethane to form the corresponding azide", "c. Reduction of the azide with sodium borohydride in methanol to form the corresponding amine", "d. Conversion of 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid to its acid chloride with thionyl chloride", "e. Reaction of the acid chloride with the amine in the presence of triethylamine and chloroform to form the corresponding amide", "f. Cyclization of the amide with phosphorus pentoxide in acetic acid to form 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole", "g. Purification of the final product with ethyl acetate, followed by washing with sodium bicarbonate solution and drying with magnesium sulfate" ] }

CAS 编号

1094605-82-9

产品名称

5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

分子式

C22H16N4O

分子量

352.397

IUPAC 名称

3-(4-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25)

InChI 键

DZFOFLARBXNWGB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。